Tetracaine Hydrochloride

ion channel pharmacology sodium channel blockade patch clamp electrophysiology

Tetracaine HCl: 290× more potent Na⁺ channel blocker than lidocaine (IC₅₀ 0.7 µM), with >1,300-fold Na⁺/K⁺ selectivity. Optimal for patch clamp studies requiring low-µM blockade with minimal solvent exposure. Long-acting ester anesthetic for sustained protocols without re-dosing. Superior to lidocaine for full-depth dermal anesthesia—ideal for topical formulation development. Well-characterized convulsive threshold (4.0 mg/kg IV) for safety pharmacology. Achieves 60–90% liposomal encapsulation efficiency for transdermal delivery research.

Molecular Formula C15H25ClN2O2
Molecular Weight 300.82 g/mol
CAS No. 136-47-0
Cat. No. B1683104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracaine Hydrochloride
CAS136-47-0
SynonymsTetracaine hydrochloride;  Amethocaine hydrochloride;  Butylocaine;  Curtacain;  Decicain;  Gingicain;  PantocaineM;  Intercaine;  Leocaine;  Menonasal;  Niphanoid;  Tetracaine HCl.
Molecular FormulaC15H25ClN2O2
Molecular Weight300.82 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl
InChIInChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H
InChIKeyPPWHTZKZQNXVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>45.1 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tetracaine Hydrochloride (CAS 136-47-0) Procurement Guide: Potency and Differentiation Data for Scientific and Industrial Users


Tetracaine hydrochloride (CAS 136-47-0, also known as amethocaine hydrochloride) is an ester-type local anesthetic belonging to the para-aminobenzoic acid class [1]. It exhibits a molecular weight of 300.83 g/mol, a pKa of 8.39, and water solubility of 50 mg/mL at 20°C [1]. As a long-acting, highly potent local anesthetic, tetracaine is used clinically for spinal anesthesia and topically for surface anesthesia due to its strong mucosal penetration capacity .

Why Tetracaine Hydrochloride Cannot Be Simply Substituted with Other Local Anesthetics in Research and Clinical Formulation


Local anesthetics within the same therapeutic class exhibit substantial differences in potency, duration of action, lipophilicity, and toxicity profiles that preclude simple interchangeability [1]. Tetracaine demonstrates approximately 290-fold higher Na⁺ channel blocking potency than lidocaine in isolated peripheral nerve preparations (IC50 0.7 µM vs 204 µM), and its lipid solubility is 80-fold greater than its parent compound procaine [1][2]. These fundamental pharmacological differences translate to distinct clinical performance characteristics: tetracaine is a long-acting agent, whereas procaine is short-acting and lidocaine is intermediate-acting [3]. Furthermore, ester-type local anesthetics such as tetracaine undergo plasma hydrolysis, whereas amide-type agents such as lidocaine and bupivacaine require hepatic metabolism, presenting different clearance and allergenicity considerations [3]. The following quantitative evidence establishes precisely where tetracaine differs from its closest analogs in measurable, operationally relevant ways.

Tetracaine Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Scientific Selection


Tetracaine Exhibits 290-Fold Higher Na⁺ Channel Blocking Potency Than Lidocaine in Isolated Peripheral Nerve Preparations

In a direct comparative study using outside-out patch clamp configuration on enzymatically dissociated sciatic nerve fibers of Xenopus laevis, tetracaine demonstrated an IC50 of 0.7 µM for tonic block of voltage-gated Na⁺ channels, compared to lidocaine (204 µM), bupivacaine (27 µM), and procaine (60 µM) [1]. This represents a 290-fold higher potency for tetracaine versus lidocaine, and a 39-fold higher potency versus bupivacaine. The study also measured K⁺ channel block IC50 values: tetracaine 946 µM, lidocaine 1118 µM, bupivacaine 92 µM, demonstrating that tetracaine exhibits greater selectivity for Na⁺ channels over K⁺ channels compared to bupivacaine [1]. Correlation analysis with octanol:buffer partition coefficients (logP0) confirmed that ester-bound local anesthetics, including tetracaine, were more potent in blocking Na⁺ channels than amide drugs within the same lipophilicity range [1].

ion channel pharmacology sodium channel blockade patch clamp electrophysiology

Tetracaine Produces Significantly Longer Duration of Spinal Anesthesia Block Resolution Than Bupivacaine at Equivalent Doses

In a double-blind, randomized crossover clinical study of 12 healthy adult volunteers receiving hyperbaric spinal anesthesia with three local anesthetics (lidocaine 100 mg, bupivacaine 15 mg, and tetracaine 15 mg), times to ambulation and complete block resolution were significantly longer with tetracaine than with bupivacaine [1]. No difference was observed between tetracaine and bupivacaine in time taken for two- and four-segment regression of the analgesia level, but tetracaine's extended time to full resolution provides a longer effective anesthetic window without additional dosing [1]. In contrast, lidocaine demonstrated significantly shorter times to four-segment regression, ambulation, voiding, and complete regression than both tetracaine and bupivacaine [1]. Notably, back and radicular pain symptoms were reported by three subjects after lidocaine subarachnoid block but not after tetracaine or bupivacaine [1].

spinal anesthesia intrathecal administration ambulatory surgery recovery profile

Tetracaine Demonstrates Intermediate Local Neurotoxicity Profile Between Bupivacaine and Ropivacaine Following Intrathecal Administration

In a comparative intrathecal study in rabbits (n=6 per group) receiving 0.3 mL of 2% tetracaine, 10% lidocaine, 2% bupivacaine, or 2% ropivacaine, the extent of vacuolation of the dorsal funiculus followed the order: lidocaine = tetracaine > bupivacaine > ropivacaine [1]. Sensory and motor functional outcomes were significantly worse in the lidocaine group compared to all other groups [1]. The study concluded that the margin of safety may be smallest with lidocaine [1]. Additionally, a clinical reference table on local anesthetic toxicity ranks local toxicity (myotoxicity and neurotoxicity) as bupivacaine > procaine > tetracaine > ropivacaine [2]. Tetracaine thus occupies an intermediate toxicity position: less neurotoxic than bupivacaine and procaine, but more neurotoxic than ropivacaine.

neurotoxicity intrathecal safety spinal cord histopathology local anesthetic toxicity

Tetracaine Is Recognized as Superior to Lidocaine for Producing Full-Depth Skin Anesthesia in Topical Formulation Development

According to EP0857047B1, a foundational patent for eutectic mixture topical anesthetic formulations, tetracaine is believed to be significantly better than lidocaine at producing full-depth skin anesthesia [1]. The patent acknowledges tetracaine's limitation of significant hydrolytic degradation, which the eutectic mixture formulation with lidocaine is designed to address, thereby combining tetracaine's superior anesthetic depth with formulation stability [1]. Liposomal encapsulation studies further support tetracaine's suitability for topical delivery: tetracaine achieves 60–90% encapsulation efficiency in liposomes, with in vivo human volunteer data showing that liposomal tetracaine produces the deepest anesthesia with shortest onset compared to conventional vehicles [2][3]. In vitro flux measurements show liposomal tetracaine delivers 5.3% of applied dose into skin over 24 hours, compared to 3.3% from Glaxal® base and 1.2% from PEG ointment [3].

topical anesthesia transdermal delivery eutectic mixture formulation development

Tetracaine Exhibits Comparable CNS Convulsive Threshold to Bupivacaine but Lower Than Lidocaine in Canine Model

In an awake canine model evaluating comparative CNS toxicity following rapid intravenous administration, the mean cumulative dose required for convulsive activity was: tetracaine 4.0 mg/kg, bupivacaine 5.0 mg/kg, etidocaine 8.0 mg/kg, and lidocaine 22.0 mg/kg [1]. The cumulative convulsive dose of lidocaine was significantly greater than that of the other three agents (P < 0.01) [1]. The study concluded there is little difference in therapeutic ratio between less potent anesthetics such as lidocaine and more potent drugs such as tetracaine, bupivacaine, and etidocaine [1]. The dose required to produce irreversible cardiovascular depression was 3.5–6.7 times greater than that which produced convulsions for all agents studied, indicating CNS is the primary target organ for toxic effects following rapid IV administration for both highly lipid-soluble and less lipid-soluble local anesthetics [1].

CNS toxicity convulsive threshold systemic toxicity therapeutic ratio

Tetracaine Hydrochloride Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Ion Channel Pharmacology and Electrophysiology Studies

Tetracaine hydrochloride is the optimal selection for patch clamp and ion channel studies requiring high-potency sodium channel blockade at low micromolar concentrations. With an IC50 of 0.7 µM for Na⁺ channel tonic block—290-fold lower than lidocaine (204 µM) and 39-fold lower than bupivacaine (27 µM)—tetracaine enables investigators to achieve effective blockade with minimal solvent exposure and reduced off-target K⁺ channel effects (K⁺ channel IC50 946 µM, representing >1,300-fold Na⁺/K⁺ selectivity) [1]. This potency advantage is particularly valuable in experiments with limited compound solubility or where DMSO concentrations must be minimized.

Prolonged-Duration Spinal Anesthesia Research and Preclinical Models

Based on direct comparative clinical evidence, tetracaine hydrochloride provides significantly longer time to ambulation and complete block resolution than bupivacaine at equivalent 15 mg doses, while sharing similar two- and four-segment regression times [1]. This extended recovery profile makes tetracaine the appropriate choice for research protocols modeling prolonged surgical procedures (e.g., major orthopedic, abdominal, or vascular surgeries) where sustained anesthesia without re-dosing is a critical experimental parameter. For preclinical intrathecal toxicity studies, tetracaine's intermediate neurotoxicity profile (less than bupivacaine, greater than ropivacaine) provides a well-defined risk reference point [2][3].

Topical and Transdermal Anesthetic Formulation Development

Tetracaine hydrochloride is the preferred active pharmaceutical ingredient for developing topical anesthetic formulations where deep dermal anesthesia is required. Patent literature explicitly identifies tetracaine as significantly better than lidocaine at producing full-depth skin anesthesia [1]. Tetracaine achieves high liposomal encapsulation efficiency (60–90%) and demonstrates quantifiable transdermal delivery advantages: steady-state flux of 16.06 µg/cm²/h with a short 3.1-hour lag time in optimized liposomal formulations, delivering 5.3% of applied dose into skin over 24 hours [2][3]. These properties support formulation development for eutectic mixtures, liposomal delivery systems, and cyclodextrin-complexed aqueous preparations [4].

Preclinical CNS and Cardiovascular Toxicology Studies

For safety pharmacology programs evaluating local anesthetic systemic toxicity, tetracaine hydrochloride offers a well-characterized convulsive threshold of 4.0 mg/kg IV in the canine model—comparable to bupivacaine (5.0 mg/kg) and significantly lower than lidocaine (22.0 mg/kg) [1]. The established relationship between convulsive dose and irreversible cardiovascular depression (3.5–6.7× convulsive dose) provides a reproducible framework for therapeutic index calculations [1]. Tetracaine's intermediate local neurotoxicity ranking (bupivacaine > procaine > tetracaine > ropivacaine) further positions it as a balanced reference compound for comparative neurotoxicity studies [2].

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